molecular formula C12H18N2 B178133 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine CAS No. 155061-62-4

5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine

Cat. No. B178133
CAS RN: 155061-62-4
M. Wt: 190.28 g/mol
InChI Key: DHRGKPZGOKPOJJ-UHFFFAOYSA-N
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Description

“5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is also known by the synonym "1H-1-Benzazepin-5-amine, 2,3,4,5-tetrahydro-N,N-dimethyl-" .


Molecular Structure Analysis

The molecular structure of “5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine” consists of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The exact 3D structure could not be found in the available resources.

Scientific Research Applications

  • Atropisomerism and Chirality : A study by Tabata et al. (2018) explored the mesylation reaction of the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus, revealing two diastereomers with different conformations. This finding highlights the significance of central chirality in chemical reactions involving benzodiazepine derivatives (Tabata et al., 2018).

  • Dopamine Receptor Antagonism : Research by Shah et al. (1995) demonstrated that (N-alkylamino)benzazepine analogs, including 5-dimethylamino derivatives, serve as novel dopamine D1 receptor antagonists. This finding is pivotal in understanding the role of these receptor subtypes in pharmacology and toxicology (Shah et al., 1995).

  • Library Generation through Chemical Reactions : Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine, as a starting material for generating a diverse library of compounds. This study demonstrates the potential of these compounds in creating structurally varied chemical libraries (Roman, 2013).

  • Stereochemistry in Psychotherapeutic Agents : The study of stereochemistry in benzodiazepines, including 5-dimethylamino derivatives, was undertaken by Aversa et al. (1980). This research is crucial for understanding the conformational preferences of these compounds, which can impact their psychotherapeutic effects (Aversa et al., 1980).

  • Synthesis and Pharmacological Evaluation : Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives and evaluated their anxiolytic and analgesic properties. This research demonstrates the therapeutic potential of benzodiazepine derivatives in treating anxiety and pain (Maltsev et al., 2021).

  • Enantioselective Synthesis for Therapeutic Applications : The enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260, which contains a 5-dimethylamino benzazepine structure, was detailed by Matsubara et al. (2000). This work is important for developing therapeutics targeting specific receptors (Matsubara et al., 2000).

  • Potential in Treating Epilepsy : Rajkumar et al. (2022) conducted research on the synthesis of 1,5-benzodiazepines from chalcone intermediates and evaluated their anticonvulsant activity. This suggests the role of benzodiazepine derivatives in epilepsy treatment (Rajkumar et al., 2022).

properties

IUPAC Name

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGKPZGOKPOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444998
Record name 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155061-62-4
Record name 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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